molecular formula C12H16ClFN2O B7887843 1-[(3-Fluorophenyl)acetyl]piperazine hydrochloride

1-[(3-Fluorophenyl)acetyl]piperazine hydrochloride

Cat. No.: B7887843
M. Wt: 258.72 g/mol
InChI Key: BKWTZXJWOJDQRF-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)acetyl]piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a fluorophenyl group attached to an acetyl-piperazine moiety, which is further stabilized as a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Fluorophenyl)acetyl]piperazine hydrochloride typically involves the acylation of piperazine with 3-fluorophenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluorophenyl)acetyl]piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohols or amines derived from the acetyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-Fluorophenyl)acetyl]piperazine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)acetyl]piperazine hydrochloride involves its interaction with various molecular targets. The fluorophenyl group enhances its ability to cross cell membranes, allowing it to interact with intracellular targets. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorophenyl)piperazine hydrochloride: Similar structure but lacks the acetyl group.

    1-(4-Fluorophenyl)piperazine hydrochloride: Similar structure with the fluorophenyl group in a different position.

    1-(3-Chlorophenyl)acetylpiperazine hydrochloride: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

1-[(3-Fluorophenyl)acetyl]piperazine hydrochloride is unique due to the presence of both the fluorophenyl and acetyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances its lipophilicity and metabolic stability, while the acetyl group provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

2-(3-fluorophenyl)-1-piperazin-1-ylethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O.ClH/c13-11-3-1-2-10(8-11)9-12(16)15-6-4-14-5-7-15;/h1-3,8,14H,4-7,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWTZXJWOJDQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CC2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698031
Record name 2-(3-Fluorophenyl)-1-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926226-12-2
Record name 2-(3-Fluorophenyl)-1-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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